molecular formula C15H10BrClN2O3 B3858490 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one

Cat. No. B3858490
M. Wt: 381.61 g/mol
InChI Key: ASDWLVGJSCWFQM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one, also known as BNPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNPP belongs to the class of chalcone derivatives, which are known for their diverse biological activities.

Scientific Research Applications

1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and regulating the immune system. 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one has also been studied as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells. 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one has been shown to inhibit the activity of key enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one has also been shown to regulate the activity of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, such as reducing the production of inflammatory mediators, inducing apoptosis in cancer cells, and regulating the immune system. 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one has also been shown to have antioxidant and antitumor properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one is also relatively easy to synthesize, which makes it cost-effective for research purposes. However, 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments. 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one also has limited availability, which can make it challenging to obtain for research purposes.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in different scientific research fields. Future research could also focus on developing new derivatives of 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one with improved properties, such as higher solubility and potency. Additionally, more studies are needed to evaluate the safety and toxicity of 1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one, which could pave the way for its development as a potential drug candidate.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-chloro-2-nitroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O3/c16-11-3-1-10(2-4-11)15(20)7-8-18-13-6-5-12(17)9-14(13)19(21)22/h1-9,18H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDWLVGJSCWFQM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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